2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide
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Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds related to the specified chemical structure have been synthesized and characterized for various purposes. For instance, the synthesis and characterization of certain heterocycles containing nitrophenyl groups have been explored for their potential anticancer activity and antioxidant properties. These compounds, derived from cyclocondensation reactions, have shown promising results in these areas, underscoring the relevance of such chemical structures in medicinal chemistry (E. M. Sayed et al., 2021).
Anticancer Applications
Research has demonstrated the anticancer potential of compounds with structures similar to the one . The synthesis of quinoxaline derivatives has been investigated for their use as fluorescent whiteners for polyester fibers, indicating the versatility of such compounds in industrial applications as well as potential medicinal uses (D. W. Rangnekar & P. V. Tagdiwala, 1986). Moreover, thiazolidinone derivatives based on a similar quinoxaline structure have shown potent antibacterial and antifungal activities, which could lead to new treatments for infections (Shiv Kumar et al., 2012).
Antimicrobial Applications
Quinoxaline derivatives, including those with structures closely related to the query compound, have been synthesized with the aim of discovering new antibacterial and antifungal agents. These studies highlight the potential of such compounds in addressing the need for new antimicrobial treatments, with specific derivatives showing significant activity against various bacterial and fungal strains (Shiv Kumar et al., 2013).
Anti-Inflammatory and Analgesic Activities
The exploration of acetamide derivatives for their anti-inflammatory and analgesic properties is another area of interest. Research into substituted phenoxy acetamide derivatives has indicated potential applications in developing treatments for inflammation and pain, showcasing the therapeutic versatility of compounds within this chemical class (P. Rani et al., 2014).
properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-10-6-14-15(7-11(10)2)21-18(24)16(20-14)9-17(23)19-12-4-3-5-13(8-12)22(25)26/h3-8,16,20H,9H2,1-2H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJCZCQNWVBJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide |
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